1-(2,3-Dichlorophenyl)piperazine
CAS No.: 41202-77-1
Cat. No.: VC21513969
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.12g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41202-77-1 |
---|---|
Molecular Formula | C10H12Cl2N2 |
Molecular Weight | 231.12g/mol |
IUPAC Name | 1-(2,3-dichlorophenyl)piperazine |
Standard InChI | InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
Standard InChI Key | UDQMXYJSNNCRAS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES | C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl |
Introduction
Chemical Identity and Properties
Structural Identification and Nomenclature
1-(2,3-Dichlorophenyl)piperazine consists of a piperazine ring with a 2,3-dichlorophenyl group attached at the N1 position. This compound is recognized as a critical intermediate in pharmaceutical synthesis pathways and has distinctive structural features that contribute to its functionality. The compound is formally identified by its Chemical Abstracts Service (CAS) registry number 41202-77-1, providing a unique identifier for this specific chemical structure .
The molecular formula of 1-(2,3-Dichlorophenyl)piperazine is C₁₀H₁₂Cl₂N₂, indicating its composition of 10 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . This structural arrangement creates a molecule with specific chemical behaviors and reactivity patterns that make it valuable in pharmaceutical applications.
Physical and Chemical Properties
1-(2,3-Dichlorophenyl)piperazine possesses several distinctive physical and chemical properties that influence its behavior in various applications. These properties are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Weight | 231.122 g/mol | |
Physical State | Solid | |
Density | 1.3±0.1 g/cm³ | |
Melting Point | 242-244°C | |
Boiling Point | 365.1±42.0°C at 760 mmHg | |
Flash Point | 174.6±27.9°C |
The compound can form various salts, including hydrochloride and picrate forms, which often exhibit different physical properties than the free base . These salt forms can be advantageous for improving solubility, stability, or bioavailability in pharmaceutical applications. The ability to form these derivatives enhances the versatility of 1-(2,3-Dichlorophenyl)piperazine in chemical synthesis and formulation development.
Synthesis Methods
Laboratory Synthesis Procedure
The synthesis of 1-(2,3-Dichlorophenyl)piperazine typically involves a reaction between 2,3-dichloroaniline and bis(2-chloroethyl)ethylamine. A documented synthesis procedure employs catalytic amounts of p-toluene sulfonic acid and tetrabutylammonium bromide in xylene as the reaction medium . This approach represents an efficient method for producing the target compound with good yields.
The reaction process can be summarized in the following steps:
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Combination of 2,3-dichloroaniline with bis(2-chloroethyl)ethylamine in the presence of catalysts
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Heating the reaction mixture at 130-135°C for approximately 48 hours
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Cooling and pH adjustment using aqueous ammonia to pH 6-7
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Extraction of the organic compounds with ethyl acetate
Yield and Purification
The documented synthesis method has been reported to produce 1-(2,3-Dichlorophenyl)piperazine with a yield of approximately 88%, making it an efficient approach for laboratory-scale production . The resulting compound appears as a pale brown liquid after concentration and can be used directly in subsequent reactions without further purification in some applications.
For pharmaceutical applications requiring higher purity, additional purification steps may be necessary. The compound can be converted to its hydrochloride salt form, which is an important intermediate in the synthesis of aripiprazole, a widely used antipsychotic medication . This conversion to the salt form can also facilitate purification through recrystallization techniques.
Applications and Importance
Pharmaceutical Precursor Functions
1-(2,3-Dichlorophenyl)piperazine serves as a critical precursor in the synthesis of important pharmaceutical compounds, most notably aripiprazole . Aripiprazole is a second-generation antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and as an adjunct in major depressive disorder . The structural features of 1-(2,3-Dichlorophenyl)piperazine contribute to the pharmacological properties of the final drug products.
The importance of this compound in pharmaceutical synthesis has led to considerable research into optimizing its production methods and understanding its chemical behavior. Patents and scientific literature describe various approaches to synthesizing this intermediate efficiently and with high purity, highlighting its commercial and therapeutic significance .
Biochemical Activity
Beyond its role as a synthetic intermediate, 1-(2,3-Dichlorophenyl)piperazine has been identified as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), which is the final enzyme in the cholesterol biosynthesis pathway . This biological activity suggests potential applications beyond its use as a precursor in drug synthesis, possibly opening avenues for research into cholesterol metabolism modulation.
The inhibition of DHCR7 can affect cellular cholesterol levels and potentially influence various biological processes dependent on cholesterol biosynthesis. This property may warrant further investigation into the compound's potential as a lead structure for developing cholesterol-modifying therapeutics.
Crystallographic Studies
Crystal Structure Analysis
Detailed crystallographic studies have been conducted on salt forms of 1-(2,3-Dichlorophenyl)piperazine, particularly its picrate salt. The crystal structure of 1-(2,3-dichlorophenyl)piperazinium picrate has been determined, revealing important structural features and intermolecular interactions . This crystallographic data provides valuable insights into the three-dimensional arrangement and molecular packing of the compound.
The crystal structure analysis shows that the salt crystallizes with one 1-(2,3-dichlorophenyl)piperazine cation and one picrate anion in the asymmetric unit . This information is crucial for understanding the physical properties and behavior of the compound in solid state, which can influence formulation strategies in pharmaceutical applications.
Supramolecular Interactions
The crystal structure of 1-(2,3-dichlorophenyl)piperazinium picrate exhibits a complex network of supramolecular interactions that determine its three-dimensional architecture. The cations and anions are interconnected through several types of hydrogen bonds, including N—H⋯O and C—H⋯O interactions . These hydrogen bonds play a critical role in stabilizing the crystal structure and influencing the physical properties of the compound.
Additional interactions observed in the crystal structure include C—Cl⋯π interactions (with distances of 3.8201 and 3.7785 Å), N—O⋯π interactions (3.7814 Å), and weak intermolecular Cl⋯Cl halogen-halogen interactions (3.2613 Å) . The combination of these various supramolecular forces results in a herringbone-like supramolecular architecture, demonstrating how diverse non-covalent interactions can produce complex three-dimensional arrangements in crystal structures.
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